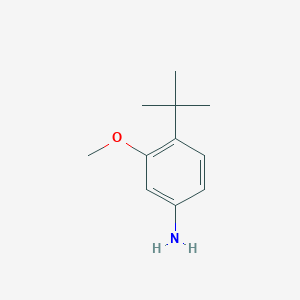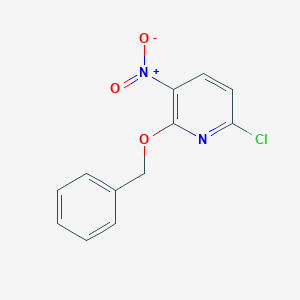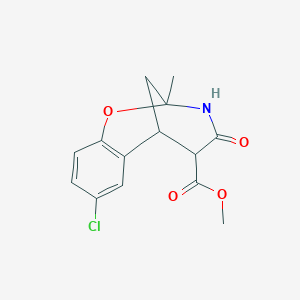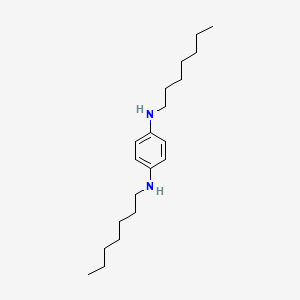![molecular formula C18H54GaN3Si6 B3131460 Gallium tris[bis(trimethylsilyl)amide] CAS No. 35450-28-3](/img/structure/B3131460.png)
Gallium tris[bis(trimethylsilyl)amide]
Overview
Description
Gallium tris[bis(trimethylsilyl)amide] is a type of metal bis(trimethylsilyl)amide, which are coordination complexes composed of a cationic metal with anionic bis(trimethylsilyl)amide ligands . The molecular formula of Gallium tris[bis(trimethylsilyl)amide] is C18H54GaN3Si6 .
Molecular Structure Analysis
The molecular weight of Gallium tris[bis(trimethylsilyl)amide] is 550.88 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
Gallium tris[bis(trimethylsilyl)amide] has a melting point of 187°C and a boiling point of 120°C under 0.5 sub pressure . It reacts rapidly with moisture, water, and protic solvents due to its hydrolytic sensitivity .Scientific Research Applications
Paramagnetic GaMnN Nanopowders Synthesis
Ga[N(SiMe3)2]3 has been used in the synthesis of paramagnetic GaMnN nanopowders through a bimetallic molecular system. This system undergoes ammonolysis in refluxing/liquid ammonia, followed by pyrolysis under ammonia flow, resulting in nanopowders characterized by their magnetic properties (Drygaś et al., 2016).
Catalytic Reduction of Amides
In catalytic applications, tris[N,N-bis(trimethylsilyl)amide] lanthanum, a relative compound of Ga[N(SiMe3)2]3, demonstrated efficiency in the deoxygenative reduction of amides with pinacolborane, showcasing the versatility of tris[bis(trimethylsilyl)amide] complexes in homogeneous catalysis (Barger et al., 2020).
Aminomethylation Reaction Catalysis
Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, including yttrium and gadolinium which are closely related to gallium's group, catalyze the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, demonstrating the catalytic activity of these complexes in organic synthesis (Nagae et al., 2015).
GaN/Mn Nanopowders Via Anaerobic Synthesis
An oxygen-free precursor system utilizing Ga[N(SiMe3)2]3 for the synthesis of GaN/Mn nanopowders showcases its role in producing single-phase materials based on the gallium nitride lattice, further highlighting its importance in the development of advanced materials (Drygaś et al., 2015).
Bespoke Synthesis of Unsymmetrical Diaminoboranes
Heavier group 2 bis(trimethylsilyl)amides serve as catalysts for the formation of unsymmetrical diaminoboranes, indicating the potential of metal bis(trimethylsilyl)amides in the synthesis of boron-nitrogen compounds (Bellham et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Gallium Tris[bis(trimethylsilyl)amide] is a coordination complex composed of a cationic metal gallium (Ga) with anionic bis(trimethylsilyl)amide ligands
Mode of Action
It is known that these types of compounds conveniently react with even weakly protic reagents .
Biochemical Pathways
It is known that these compounds are part of a broader category of metal amides .
Pharmacokinetics
It’s important to note that these types of compounds have low lattice energies and are lipophilic, which means they are soluble in a range of nonpolar organic solvents .
Result of Action
It is known that these compounds are often used in organic chemistry as strong sterically hindered bases .
Action Environment
Gallium Tris[bis(trimethylsilyl)amide] has a hydrolytic sensitivity of 8, which means it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and the presence of water or protic solvents.
properties
IUPAC Name |
[[bis[bis(trimethylsilyl)amino]gallanyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVEWLNMJUMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54GaN3Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)


![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)




![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)



